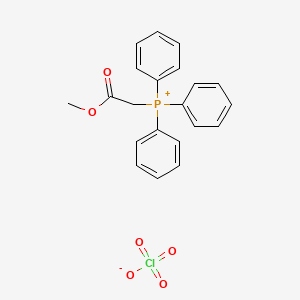
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate is a quaternary phosphonium salt. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of the triphenylphosphonium group imparts significant stability and reactivity to the molecule, making it a valuable reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with methyl chloroacetate, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts. These products have significant applications in various chemical processes and research.
科学研究应用
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
作用机制
The mechanism of action of (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate involves its interaction with various molecular targets and pathways. The triphenylphosphonium group allows the compound to interact with nucleophiles and electrophiles, facilitating various chemical transformations. The methoxy group can participate in nucleophilic substitution reactions, while the perchlorate anion provides stability to the molecule.
相似化合物的比较
Similar Compounds
Similar compounds to (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate include:
- (2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium perchlorate
- (2-Methoxy-ethyl)(triphenyl)phosphonium bromide
- (Methoxycarbonylmethyl)tris(phenyl)phosphonium chloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the methoxy and oxoethyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in specific synthetic applications where these properties are desired.
属性
CAS 编号 |
39720-64-4 |
|---|---|
分子式 |
C21H20ClO6P |
分子量 |
434.8 g/mol |
IUPAC 名称 |
(2-methoxy-2-oxoethyl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C21H20O2P.ClHO4/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;2-1(3,4)5/h2-16H,17H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
IXKSDKMOYBXEHR-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


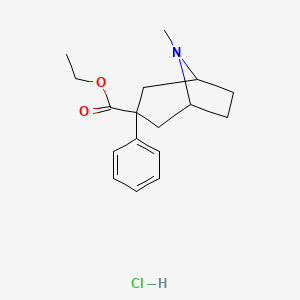

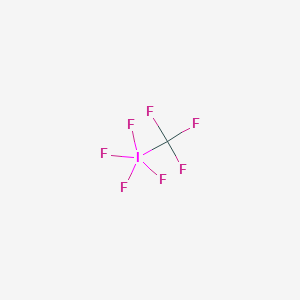
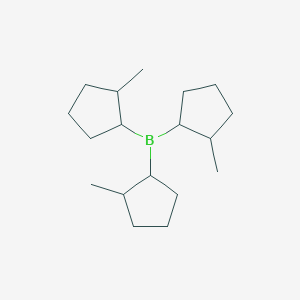
![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)
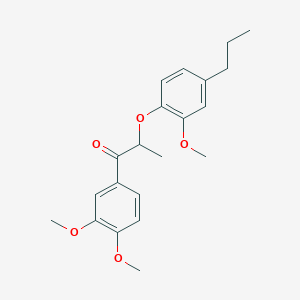
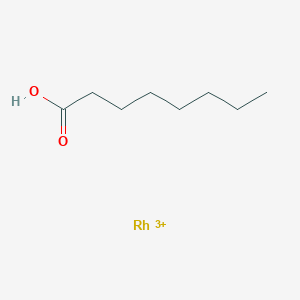
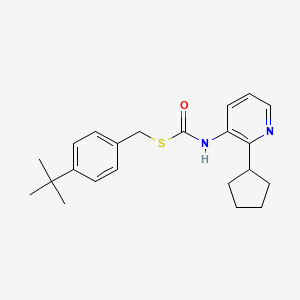
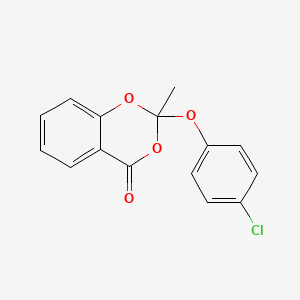
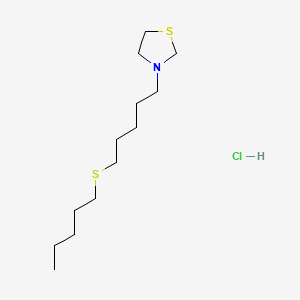
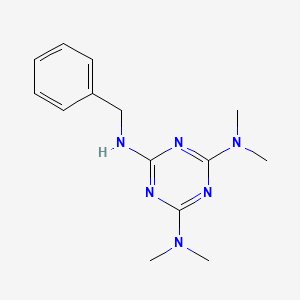

![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
